Cas no 2241141-27-3 (5,5-Difluoro-2-methylcycloheptan-1-one)

5,5-Difluoro-2-methylcycloheptan-1-one is a fluorinated cycloheptanone derivative characterized by its unique structural features, including a difluorinated carbon at the 5-position and a methyl substituent at the 2-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of fluorinated heterocycles, pharmaceuticals, and agrochemicals. The presence of fluorine atoms enhances its reactivity and stability, making it suitable for selective transformations such as nucleophilic substitutions or carbonyl-based reactions. Its well-defined molecular structure and high purity make it a valuable building block for researchers exploring fluorinated scaffolds in medicinal and materials chemistry.
5,5-Difluoro-2-methylcycloheptan-1-one structure
2241141-27-3 structure
商品名:5,5-Difluoro-2-methylcycloheptan-1-one
CAS番号:2241141-27-3
MF:C8H12F2O
メガワット:162.177089691162
CID:6083059
PubChem ID:138039789

5,5-Difluoro-2-methylcycloheptan-1-one 化学的及び物理的性質

名前と識別子

    • 2241141-27-3
    • EN300-6478510
    • 5,5-Difluoro-2-methylcycloheptan-1-one
    • インチ: 1S/C8H12F2O/c1-6-2-4-8(9,10)5-3-7(6)11/h6H,2-5H2,1H3
    • InChIKey: UWHHCNXCAWSWGY-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(C(C)CC1)=O)F

計算された属性

  • せいみつぶんしりょう: 162.08562133g/mol
  • どういたいしつりょう: 162.08562133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

5,5-Difluoro-2-methylcycloheptan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6478510-0.5g
5,5-difluoro-2-methylcycloheptan-1-one
2241141-27-3 95%
0.5g
$2158.0 2023-06-01
Enamine
EN300-6478510-2.5g
5,5-difluoro-2-methylcycloheptan-1-one
2241141-27-3 95%
2.5g
$5423.0 2023-06-01
Enamine
EN300-6478510-5.0g
5,5-difluoro-2-methylcycloheptan-1-one
2241141-27-3 95%
5g
$8025.0 2023-06-01
Enamine
EN300-6478510-0.05g
5,5-difluoro-2-methylcycloheptan-1-one
2241141-27-3 95%
0.05g
$735.0 2023-06-01
Enamine
EN300-6478510-10.0g
5,5-difluoro-2-methylcycloheptan-1-one
2241141-27-3 95%
10g
$11900.0 2023-06-01
1PlusChem
1P028T74-1g
5,5-difluoro-2-methylcycloheptan-1-one
2241141-27-3 95%
1g
$3482.00 2023-12-18
1PlusChem
1P028T74-50mg
5,5-difluoro-2-methylcycloheptan-1-one
2241141-27-3 95%
50mg
$971.00 2023-12-18
Aaron
AR028TFG-10g
5,5-difluoro-2-methylcycloheptan-1-one
2241141-27-3 95%
10g
$16388.00 2023-12-15
1PlusChem
1P028T74-100mg
5,5-difluoro-2-methylcycloheptan-1-one
2241141-27-3 95%
100mg
$1248.00 2023-12-18
1PlusChem
1P028T74-250mg
5,5-difluoro-2-methylcycloheptan-1-one
2241141-27-3 95%
250mg
$1756.00 2023-12-18

5,5-Difluoro-2-methylcycloheptan-1-one 関連文献

5,5-Difluoro-2-methylcycloheptan-1-oneに関する追加情報

Introduction to 5,5-Difluoro-2-methylcycloheptan-1-one (CAS No. 2241141-27-3) and Its Emerging Applications in Chemical Biology

5,5-Difluoro-2-methylcycloheptan-1-one, identified by the CAS number 2241141-27-3, is a fluorinated ketone derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by a cycloheptane core substituted with fluorine and methyl groups, which endows it with unique physicochemical properties and biological activities. The structural features of 5,5-Difluoro-2-methylcycloheptan-1-one make it a promising candidate for further exploration in drug discovery, material science, and synthetic chemistry.

The introduction of fluorine atoms into the molecular framework of 5,5-Difluoro-2-methylcycloheptan-1-one plays a crucial role in modulating its biological efficacy. Fluorine substitution is a well-documented strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles of drug candidates. The presence of two fluorine atoms at the 5-position of the cycloheptane ring contributes to the compound's lipophilicity and electronic properties, making it an attractive scaffold for designing bioactive molecules.

In recent years, 5,5-Difluoro-2-methylcycloheptan-1-one has been investigated for its potential applications in the development of novel therapeutic agents. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymatic targets, which could be exploited for treating inflammatory diseases and infections. The fluorinated ketone moiety is particularly interesting because it can interact with biological targets in ways that are distinct from non-fluorinated analogs, potentially leading to the discovery of new drug mechanisms.

One of the most compelling aspects of 5,5-Difluoro-2-methylcycloheptan-1-one is its utility as a building block in organic synthesis. The cycloheptane ring provides a rigid scaffold that can be functionalized at multiple positions, allowing chemists to design complex molecules with tailored properties. This flexibility has made it a valuable intermediate in the synthesis of natural products and pharmacologically active compounds. Researchers have leveraged the reactivity of 5,5-Difluoro-2-methylcycloheptan-1-one to develop novel synthetic pathways that could streamline the production of other fluorinated derivatives with enhanced biological activity.

The growing interest in fluorinated compounds stems from their widespread use in modern medicine. Drugs such as fluoxetine (Prozac) and celecoxib (Celebrex) exemplify the therapeutic benefits of incorporating fluorine into molecular structures. Similarly, 5,5-Difluoro-2-methylcycloheptan-1-one represents an opportunity to explore new pharmacological frontiers by combining fluorine chemistry with cycloalkane scaffolds. This combination has the potential to yield compounds with improved efficacy and reduced side effects compared to existing treatments.

Advances in computational chemistry have also contributed to the renewed interest in 5,5-Difluoro-2-methylcycloheptan-1-one. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for designing next-generation drugs that are more selective and potent. By integrating experimental data with computational predictions, researchers can optimize the structure of 5,5-Difluoro-2-methylcycloheptan-1-one to maximize its therapeutic potential.

The synthesis of 5,5-Difluoro-2-methylcycloheptan-1-one presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms often requires specialized methodologies to achieve high yields and purity. However, recent developments in fluorination techniques have made it possible to incorporate fluorine into complex molecules more efficiently than ever before. These advancements have opened up new avenues for exploring the chemistry of 5,5-Difluoro-2-methylcycloheptan-1-one and its derivatives.

In conclusion, 5,5-Difluoro-2-methylcycloheptan-1-one (CAS No. 2241141-27-3) is a versatile compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation. As our understanding of fluorinated compounds continues to grow, so too will the applications of 5,5-Difluoro-2-methylcycloheptan-1-one in medicine and beyond.

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